

Application Notes and Protocols: Vps34-IN-3 for Neurodegenerative Disease Research

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Compound of Interest

Compound Name: Vps34-IN-3

Cat. No.: B10827820

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded or aggregated proteins within neurons.[1][2] Autophagy is a critical cellular process responsible for the degradation and recycling of these damaged proteins and organelles, thereby maintaining cellular homeostasis.[3] Dysregulation of autophagy is increasingly implicated in the pathogenesis of these disorders, making it a key therapeutic target.[2][4]

The Class III phosphatidylinositol 3-kinase (PI3K), Vps34 (Vacuolar Protein Sorting 34), is a pivotal enzyme at the initiation stage of autophagy.[2][5] Vps34 phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P).[1][3][5] This lipid, PI(3)P, is essential for recruiting downstream autophagy-related (ATG) proteins to the phagophore assembly site, initiating the formation of the autophagosome.[1][6]

Vps34-IN-1 (and its analogues, hereafter referred to as **Vps34-IN-3** for the purpose of this document, noting that Vps34-IN-1 is the most characterized) is a potent and highly selective small molecule inhibitor of Vps34 kinase activity.[7][8] Its specificity allows researchers to dissect the precise role of Vps34-dependent autophagy and endosomal trafficking in cellular models of neurodegeneration, distinguishing its function from other PI3K classes.[7][9] By inhibiting Vps34, researchers can effectively block the initial steps of autophagy, providing a

powerful tool to study the consequences of impaired autophagic flux on neuronal health and the processing of disease-associated proteins.[\[3\]](#)

Quantitative Data Summary

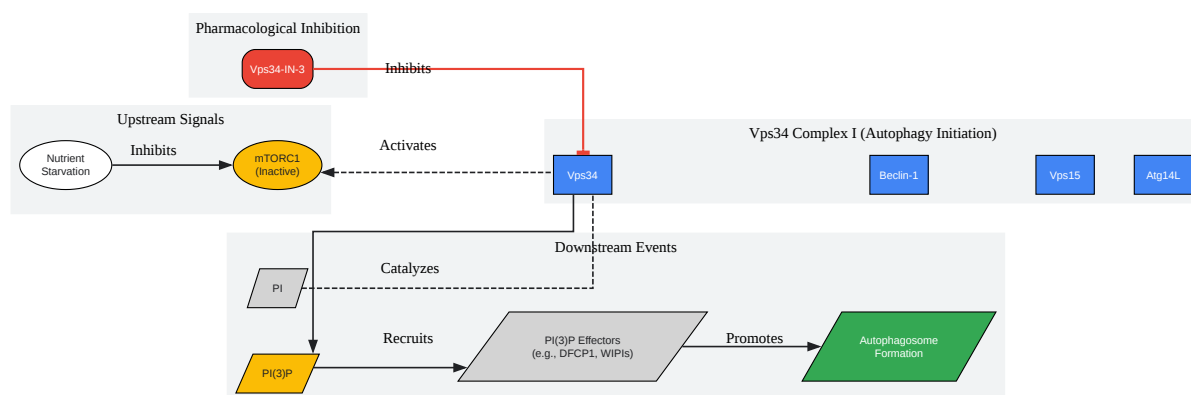
The following table summarizes key quantitative parameters for commonly used Vps34 inhibitors, providing a basis for experimental design.

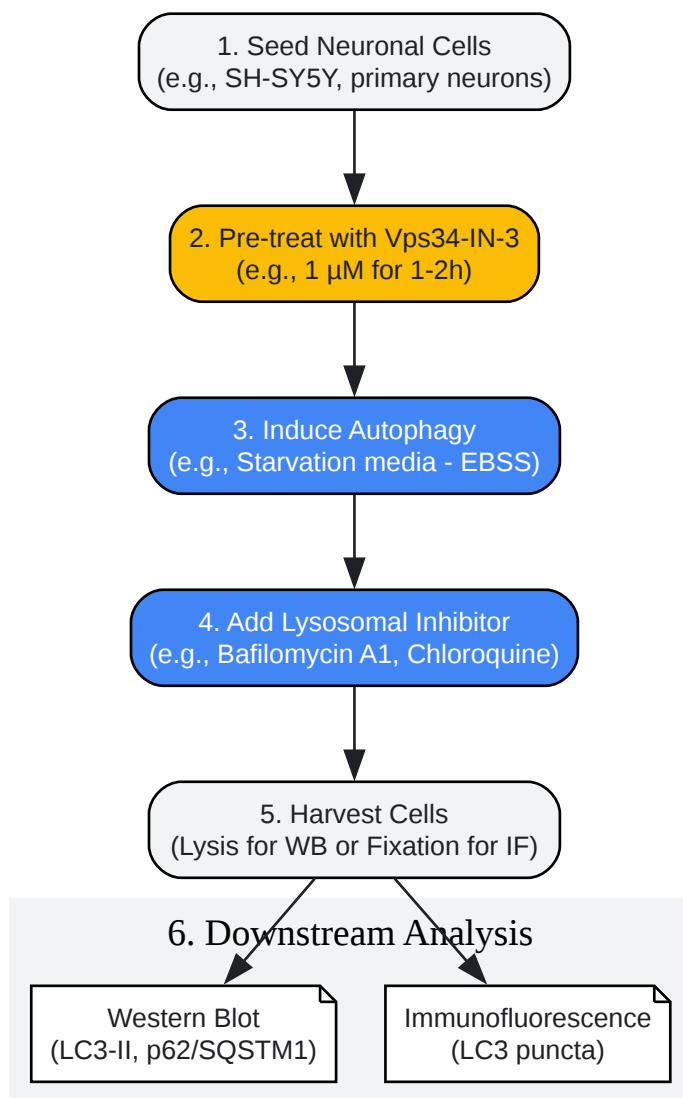
Parameter	Inhibitor	Value	Assay Type	Notes / Cell Line	Reference
IC ₅₀	Vps34-IN-1	25 nM	In vitro biochemical assay	Highly selective over Class I & II PI3Ks.	[7] [8]
IC ₅₀	SAR405	1.5 nM (K ^d)	In vitro binding assay	Potent and highly selective Vps34 inhibitor.	[10]
IC ₅₀	PI3KD/V-IN-01	19 nM	In vitro biochemical assay	Dual inhibitor of Vps34 and PI3Kδ.	[11] [12]
Effective Conc.	Vps34-IN-1	1-10 µM	Cell-based autophagy inhibition	Used to block autophagic flux in various cell lines.	[13]
Effective Conc.	Vps34-IN-1	1 µM	Dispersal of PI(3)P probe	Causes rapid dispersal of GFP-FYVE from endosomes in U2OS cells.	[7]
Treatment Time	Vps34-IN-1	1-24 hours	Cell-based assays	Duration depends on the specific endpoint being measured (e.g., LC3-II turnover,	[7] [11]

protein
aggregation).

Visualized Pathways and Workflows

Vps34 Signaling in Autophagy Initiation





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